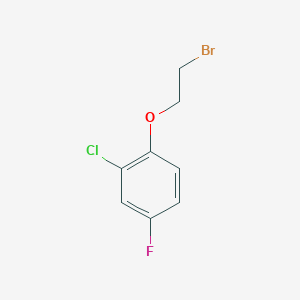
1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene
Vue d'ensemble
Description
“1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, and it has bromoethoxy, chloro, and fluoro substituents attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule. The bromoethoxy, chloro, and fluoro groups are electron-withdrawing groups, which would impact the electron distribution and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the electron-withdrawing nature of the bromoethoxy, chloro, and fluoro groups. These groups could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromoethoxy, chloro, and fluoro groups could impact its polarity, solubility, boiling point, and melting point .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Intermediates : This compound is used in the synthesis of intermediates for various chemicals. For instance, it acts as an intermediate in the production of dofetilide, a medication used for treating arrhythmia (Zhai Guang-xin, 2006).
Electrochemical Fluorination : It is involved in the study of electrochemical fluorination of aromatic compounds. This process is crucial for understanding the reactions and formation of different halogenated and fluorinated compounds (Hirohide Horio et al., 1996).
Regioselective Ortho-Lithiation : It's used in the study of deprotonation of fluoroarenes carrying chlorine or bromine, which is key in producing various benzoic acids (F. Mongin, M. Schlosser, 1996).
Photochemistry and Catalysis
Photoreactions with Cyclopentene : It participates in photoreactions with cyclopentene, leading to the formation of products derived from insertion into the C–halogen bond. This type of reaction is important for understanding photochemical processes in organic chemistry (D. Bryce-smith et al., 1980).
Cobalt-Catalysed Carbonylation : In the field of catalysis, it's used to study the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo,fluoro- and chloro,fluorobenzenes. This research provides insights into the chemoselectivity and regio-selectivity of cobalt-catalyzed reactions (V. Boyarskiy et al., 2010).
Spectroscopy and Material Science
Spectroscopic Studies : The compound is used in spectroscopic studies to understand the properties of halocarbons, especially in terms of their role as hydrogen bond acceptors. Such studies are crucial in physical chemistry for understanding intermolecular interactions (P. A. Robertson et al., 2018).
Development of New Synthons : It has been utilized in the development of new synthons for pharmaceutical or agricultural research, particularly in the synthesis of various fluorobenzoic acid derivatives (J. Ermert et al., 2004).
Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, a crucial area in material science and pharmaceuticals, also involves the use of this compound. Studies focus on the reactions and yields of these processes, providing insights into efficient synthesis methods (A. E. Fedorov et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTVOMFVGHJJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



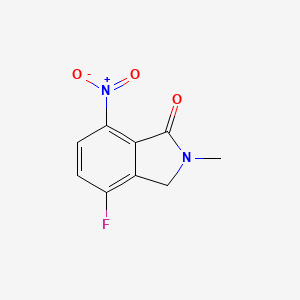
![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)
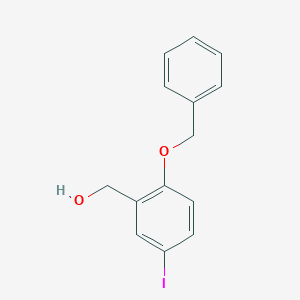

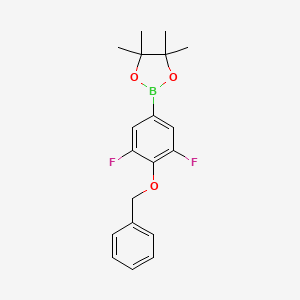



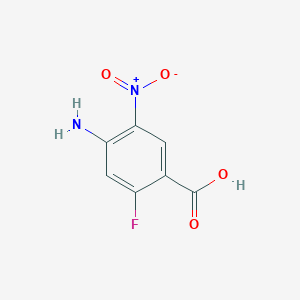
![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)

